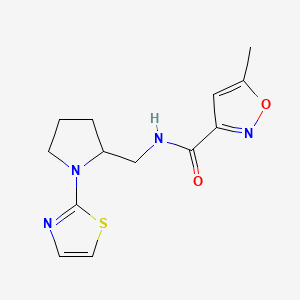
2-Chloro-5-sulfanylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-sulfanylbenzoic acid” is a chemical compound with the molecular formula C7H5ClO2S . It has a molecular weight of 188.63 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a carboxylic acid group (-COOH), a chlorine atom, and a sulfanyl group (-SH) .
Physical and Chemical Properties Analysis
“this compound” is a chemical compound with the molecular formula C7H5ClO2S . It has a molecular weight of 188.63 .
Applications De Recherche Scientifique
Biochemical Applications
2-Chloro-5-sulfanylbenzoic acid's derivatives have been pivotal in the advancement of biochemistry. A noteworthy example is the synthesis of water-soluble aromatic disulfides that have been instrumental for determining sulfhydryl groups, offering invaluable insights into biological materials (Ellman, 1959).
Synthetic Chemistry Advancements
The compound has also catalyzed significant progress in synthetic chemistry. Notably, it has been used in the efficient synthesis of 3-aryl-2-aryl(or methyl)sulfanylbenzo[b]thiophenes through cyclization processes, showcasing its versatility as a reagent in complex organic syntheses (Kobayashi et al., 2009).
Medicinal Chemistry Contributions
In the realm of medicinal chemistry, derivatives of this compound have shown remarkable efficacy. They have been instrumental in the synthesis and biological evaluation of various compounds, providing a foundational framework for the development of potential therapeutic agents (M. Ibrahim et al., 2014).
Material Science and Engineering
The compound's derivatives have also made significant strides in material science and engineering. They have been employed in the synthesis and structural characterization of organotin complexes, contributing to our understanding of supramolecular structures and intermolecular interactions (Ma Chun, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-sulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMNSWRPVWLTKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-Difluorospiro[2.5]octane-7-carboxylic acid](/img/structure/B2404278.png)

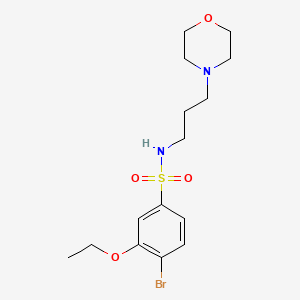
![1-[(4-Methylphenyl)methyl]-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2404287.png)

![4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol](/img/structure/B2404289.png)
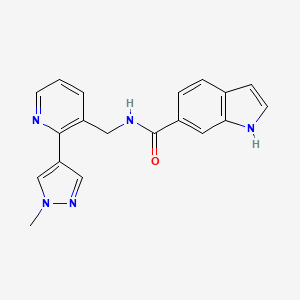
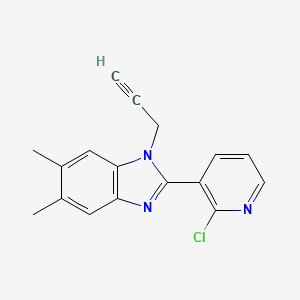
![(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B2404296.png)
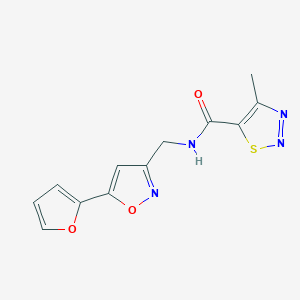
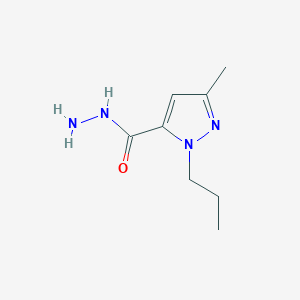
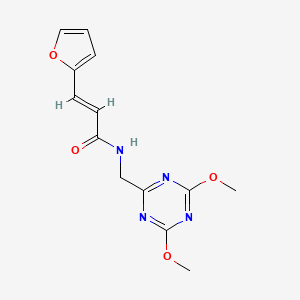
![4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid](/img/structure/B2404300.png)
